4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride
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Overview
Description
4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methoxyphenyl group and an amine group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction where a suitable precursor containing the methoxy group is reacted with the pyrazol ring.
Amination: The amine group is introduced through a nitration reaction followed by reduction.
Formation of Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Secondary amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride is unique due to its specific structural features. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazol ring but may have different substituents.
Amine derivatives: These compounds contain an amine group but differ in their aromatic rings and other substituents.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c1-14-8-4-2-3-7(5-8)9-6-12-13-10(9)11;;/h2-6H,1H3,(H3,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXFDJWKSGKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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